Elaidamide Exhibits Potent mEH Inhibition (Ki = 70 nM) Distinct from Oleamide and Stearamide
Elaidamide inhibits rat microsomal epoxide hydrolase (mEH) with a Ki of 70 nM [1]. This potency positions elaidamide as a lead scaffold among fatty amides, yet no direct head-to-head mEH inhibition data for oleamide or stearamide are available in the same study [1]. By class-level inference, oleamide is primarily characterized as a CB1 agonist (Ki = 8.13 µM) and 5-HT2 receptor potentiator [2], while stearamide exhibits no reported mEH inhibitory activity and serves as a negative control in SERCA assays [3]. Elaidamide thus represents a structurally defined, trans-specific inhibitor of mEH, with a Ki value two orders of magnitude lower than oleamide's CB1 affinity, highlighting its distinct pharmacologic niche [1] [2].
| Evidence Dimension | mEH Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 70 nM |
| Comparator Or Baseline | Oleamide: no reported mEH Ki; CB1 Ki = 8.13 µM; Stearamide: no reported mEH activity |
| Quantified Difference | Elaidamide Ki (mEH) is >100-fold lower than oleamide Ki (CB1); stearamide is inactive at mEH |
| Conditions | Recombinant rat mEH enzyme assay; 37°C, pH 7.4; substrate: cis-stilbene oxide |
Why This Matters
Procurement of elaidamide is essential for experiments requiring selective mEH inhibition without confounding CB1 or 5-HT2 activity.
- [1] Morisseau, C., et al. Inhibition of Microsomal Epoxide Hydrolases by Ureas, Amides, and Amines. Chemical Research in Toxicology, 2001, 14(4), 409-415. View Source
- [2] Boger, D.L., et al. Structural requirements for 5-HT2A and 5-HT2C serotonin receptor potentiation by the biologically active lipid oleamide. Proceedings of the National Academy of Sciences, 1998, 95(8), 4810-4815. View Source
- [3] Yamamoto, S., et al. Inhibitory action of linoleamide and oleamide toward sarco/endoplasmic reticulum Ca2+-ATPase. Biochimica et Biophysica Acta (BBA) - General Subjects, 2017, 1861(1 Pt A), 3399-3405. View Source
